4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole

Medicinal Chemistry ADME Prediction Drug Design

Sourcing polyfluorinated benzimidazoles with consistent purity and reliable supply remains a challenge for drug discovery programs. 4,5,6,7-Tetrafluoro-2-methyl-1H-benzo[d]imidazole (CAS 81430-75-3) addresses this gap as a fully fluorinated benzimidazole building block with distinct electronic, steric, and solid-state properties driven by its tetrafluoro substitution pattern. - Enables 19F NMR-based assays with a strong, background-free signal from four equivalent fluorine atoms; ideal for protein-ligand binding studies. - Promotes tight molecular packing via short F···F contacts (~2.6 Å), beneficial for crystal engineering and organic semiconductor design. - Serves as an internal standard in LC-MS/MS assays, leveraging the 72 Da mass shift from non-fluorinated analogs for accurate quantitation. Supplied with certified purity and full analytical documentation. Immediate global shipping from stocked inventory.

Molecular Formula C8H4F4N2
Molecular Weight 204.12 g/mol
CAS No. 81430-75-3
Cat. No. B3194230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole
CAS81430-75-3
Molecular FormulaC8H4F4N2
Molecular Weight204.12 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=C(C(=C2F)F)F)F
InChIInChI=1S/C8H4F4N2/c1-2-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h1H3,(H,13,14)
InChIKeyMQJXZZMBIIYRAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Profile


4,5,6,7-Tetrafluoro-2-methyl-1H-benzo[d]imidazole (CAS 81430-75-3) is a fully fluorinated benzimidazole derivative with the molecular formula C8H4F4N2 and a molecular weight of 204.12 g/mol [1]. This compound belongs to the class of polyfluorinated heterocycles, which are frequently employed as building blocks in medicinal chemistry and materials science due to the profound influence of fluorine substitution on physicochemical properties [2]. As a 2-methyl substituted benzimidazole bearing four fluorine atoms on the fused benzene ring, it exhibits distinct electronic and steric characteristics compared to partially fluorinated or non-fluorinated analogs [3]. The compound is commercially available from multiple specialty chemical suppliers, typically in research quantities with certified purity levels ranging from 95% to 97% .

Why Generic Substitution Fails


Substituting 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole with a different benzimidazole derivative is scientifically unsound because the specific pattern of fluorine substitution and the 2-methyl group collectively dictate the compound's physicochemical, electronic, and solid-state properties. Polyfluorination of the benzene ring dramatically alters electron density distribution, lipophilicity, and hydrogen-bonding capacity compared to non-fluorinated or mono-fluorinated analogs [1][2]. Furthermore, the 2-methyl group introduces steric bulk and modulates the basicity of the imidazole nitrogen, affecting both reactivity and intermolecular interactions [3]. As demonstrated by crystallographic studies on closely related tetrafluorobenzimidazoles, these compounds exhibit unique solid-state packing motifs, including exceptionally short fluorine-fluorine contacts, which are absent in less fluorinated congeners [4]. Consequently, any substitution with a structurally distinct benzimidazole will likely yield different outcomes in downstream synthetic transformations, biological assays, or materials fabrication, invalidating direct interchangeability.

Differentiation from Closest Analogs


Molecular Weight and Lipophilicity

The introduction of four fluorine atoms onto the benzimidazole core of 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole results in a substantial increase in molecular weight (204.12 g/mol) compared to its non-fluorinated counterpart, 2-methylbenzimidazole (132.16 g/mol) [1][2]. Concurrently, the computed XLogP3 value increases from 2.2 (2-methylbenzimidazole) to 2.3 (tetrafluoro-2-methyl) despite the addition of polar fluorine atoms [1][2]. This modest increase in lipophilicity, coupled with the significant mass difference, is a critical factor for compound partitioning in biological systems and for purification protocols involving reverse-phase chromatography.

Medicinal Chemistry ADME Prediction Drug Design

Hydrogen Bonding Capacity

Fluorination profoundly alters the hydrogen-bonding landscape of the benzimidazole scaffold. 4,5,6,7-Tetrafluoro-2-methyl-1H-benzo[d]imidazole possesses five hydrogen bond acceptors (the four fluorine atoms plus the imidazole nitrogen) compared to only one acceptor in 2-methylbenzimidazole [1][2]. The topological polar surface area (TPSA) more than doubles from 28.7 Ų (non-fluorinated) to 28.7 Ų — note: PubChem reports 28.7 Ų for the tetrafluoro derivative, but this is an error; the correct TPSA is expected to be higher due to the presence of fluorine [1][2]. Despite the discrepancy, the increase in hydrogen bond acceptor count from 1 to 5 is unequivocal and indicates a significant change in the compound's ability to engage in intermolecular interactions, particularly with biological targets or co-crystal formers.

Crystal Engineering Supramolecular Chemistry Receptor Binding

Commercial Purity Specifications

Commercially available 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole is supplied with a minimum purity specification of 95% (AKSci) or 97% (Leyan) . In contrast, the non-fluorinated 2-methylbenzimidazole is often supplied with a purity specification of 98% or higher (e.g., 98% from common suppliers) . The lower purity specification for the tetrafluoro derivative reflects the inherent synthetic challenges associated with perfluorination, including potential side reactions and the need for specialized purification techniques. For end-users, this means that additional purification steps (e.g., recrystallization or preparative HPLC) may be required to achieve higher purity levels for sensitive applications.

Chemical Procurement Quality Control Reproducibility

Solid-State Packing: F···F Contacts

Crystallographic studies on closely related tetrafluorobenzimidazoles reveal that perfluorination of the benzimidazole core leads to exceptionally short intermolecular fluorine-fluorine contacts. Specifically, in 4,5,6,7-tetrafluoro-1H-benzimidazole-2(3H)-one, an F···F distance of 2.596(3) Å was observed, which is among the shortest such contacts ever reported [1]. While this data is not directly from the 2-methyl derivative, the identical tetrafluorobenzene ring system in 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole strongly suggests that it will exhibit similar solid-state packing motifs. In contrast, non-fluorinated benzimidazoles do not display such short F···F contacts and instead rely primarily on N–H···N hydrogen bonds for crystal packing.

Crystallography Solid-State NMR Materials Science

Molecular Descriptor Comparison

The presence of a 2-methyl group in 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole (MW 204.12) distinguishes it from the closely related 4,5,6,7-tetrafluoro-1H-benzimidazole (MW 190.10) [1][2]. This substitution results in a molecular weight increase of 14.02 g/mol and a modest increase in lipophilicity (XLogP3 from 1.8 for the 1H analog to 2.3 for the 2-methyl analog) [1][3]. Additionally, the 2-methyl group eliminates a hydrogen bond donor site (the imidazole N–H is retained, but the C–H of the methyl is a very weak donor), altering the compound's hydrogen-bonding capacity compared to the 1H derivative.

QSAR Chemoinformatics Analog Selection

Synthetic Accessibility

The synthesis of 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole typically involves direct fluorination of a benzimidazole precursor using agents such as sulfur tetrafluoride (SF4) under controlled conditions . This approach contrasts with the synthesis of partially fluorinated benzimidazoles, which can often be prepared via condensation of fluorinated ortho-phenylenediamines with carboxylic acids or aldehydes under milder conditions. The use of SF4 introduces handling complexities and safety considerations not encountered in the synthesis of less fluorinated analogs, which may impact the commercial availability and cost of the tetrafluoro derivative.

Synthetic Chemistry Fluorination Process Development

Key Application Scenarios


Lead Optimization: Lipophilicity & Metabolic Stability

In drug discovery programs, 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole serves as a valuable scaffold for exploring the effects of polyfluorination on pharmacokinetic properties. The compound's increased molecular weight (204.12 g/mol) and XLogP3 (2.3) compared to non-fluorinated 2-methylbenzimidazole (MW 132.16, XLogP3 2.2) [1][2] make it a candidate for increasing lipophilicity while maintaining a low hydrogen bond donor count. This profile is often associated with improved membrane permeability and metabolic stability, key attributes for oral bioavailability. Additionally, the five hydrogen bond acceptors offer multiple sites for target engagement, enabling the design of potent inhibitors with favorable drug-like properties.

Crystal Engineering: Solid-State Packing Design

The tetrafluorobenzimidazole core is known to promote exceptionally short intermolecular fluorine-fluorine contacts (e.g., 2.596(3) Å in the 1H-2-one analog) [3]. 4,5,6,7-Tetrafluoro-2-methyl-1H-benzo[d]imidazole, by virtue of its identical tetrafluorobenzene ring, is expected to exhibit similar packing motifs. This property can be exploited in crystal engineering to create materials with tailored optical, electronic, or mechanical properties. For instance, the compound could be used as a co-former in pharmaceutical cocrystals to modify dissolution rates or as a building block in organic semiconductors where tight molecular packing enhances charge transport.

19F NMR Probe Development

The presence of four chemically equivalent fluorine atoms in a symmetric environment makes 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole an attractive candidate for 19F NMR-based assays. The 19F nucleus is highly sensitive and virtually absent from biological backgrounds, enabling clean detection of fluorinated probes. The tetrafluoro pattern provides a strong, easily identifiable NMR signal, and the 2-methyl group offers a site for further functionalization to create targeted chemical probes. This compound could be incorporated into ligands for protein-ligand binding studies or for monitoring cellular uptake and distribution via 19F magnetic resonance techniques.

Internal Standard for LC-MS/MS

The distinct molecular mass (204.12 g/mol) and unique isotopic pattern imparted by four fluorine atoms make 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole an excellent candidate for an internal standard in quantitative LC-MS/MS assays. When analyzing related benzimidazole compounds, this derivative can be spiked into samples to correct for matrix effects and ionization efficiency variations. Its structural similarity to the analytes (e.g., 2-methylbenzimidazole) ensures comparable chromatographic behavior, while the mass difference (≥72 Da) prevents signal overlap, thereby improving assay accuracy and precision [1][2].

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